Cas no 1805487-04-0 (6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol)

6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol
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- Inchi: 1S/C8H9F2NO2/c1-4-2-6(7(9)10)11-8(13)5(4)3-12/h2,7,12H,3H2,1H3,(H,11,13)
- InChI Key: LDOPLDYMJNVBNL-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C)=C(CO)C(N1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 295
- Topological Polar Surface Area: 49.3
- XLogP3: 0.4
6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029027649-1g |
6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol |
1805487-04-0 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
Alichem | A029027649-250mg |
6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol |
1805487-04-0 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029027649-500mg |
6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol |
1805487-04-0 | 95% | 500mg |
$1,735.55 | 2022-04-01 |
6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol
6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol: A Multifunctional Scaffold for Advanced Therapeutic Applications
6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol, with the CAS number 1805487-04-0, represents a promising chemical scaffold that has garnered significant attention in the field of medicinal chemistry. This compound is structurally characterized by a pyridine ring with multiple functional groups, including a difluoromethyl substituent, a hydroxyl group, and a methyl group. The unique combination of these functional groups creates a versatile molecular framework that can be tailored for various biological activities, making it a focal point for researchers exploring novel therapeutic strategies.
The pyridine ring serves as the core structure of this molecule, providing a rigid and planar platform that facilitates interactions with biological targets. The presence of a hydroxyl group at the 2-position introduces polar characteristics, which can enhance solubility and metabolic stability. Meanwhile, the methyl group at the 4-position contributes to steric effects and may influence the molecule's conformational flexibility. The difluoromethyl substituent at the 6-position is particularly noteworthy, as it introduces electron-withdrawing properties and can modulate the molecule's reactivity and biological activity.
Recent studies have highlighted the potential of 6-(Difluoromethyl)-2-hydroxy-4-methylpyridine-3-methanol in the development of small-molecule therapeutics. One of the most significant breakthroughs in this area is the application of this compound in the design of antimicrobial agents. Researchers have demonstrated that the fluorine atoms in the difluoromethyl group can significantly enhance the molecule's ability to disrupt bacterial cell membranes, making it a potential candidate for combating multidrug-resistant pathogens. This finding aligns with the growing need for new antibiotics in light of the global challenge of antibiotic resistance.
Additionally, the hydroxyl group in the molecule has been shown to play a critical role in its anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry reported that the hydroxyl group at the 2-position of 6-(Difluorom
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